molecular formula C6H12Cl2N4O B613043 H-His-NH2.2HCl CAS No. 71666-95-0

H-His-NH2.2HCl

Cat. No. B613043
CAS RN: 71666-95-0
M. Wt: 203,25*72,90 g/mole
InChI Key: CRBYFJCXMZNLTO-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a chemical compound with the molecular formula C6H10N4O2HCl1. It has a molecular weight of 203.2572.90 g/mol1.



Synthesis Analysis

The synthesis of H-His-NH2.2HCl is not explicitly mentioned in the search results. However, it’s worth noting that this compound is commercially available and used for research purposes2.



Molecular Structure Analysis

The linear formula of H-His-NH2.2HCl is C6H12Cl2N4O3. Unfortunately, the specific structural details or images are not provided in the search results.



Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving H-His-NH2.2HCl.



Physical And Chemical Properties Analysis

H-His-NH2.2HCl has a molecular weight of 227.25. Its purity is reported to be greater than 98%5. Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.


Scientific Research Applications

Application Summary

GHRP is reported to have remarkable growth hormone (GH) releasing activity in a variety of species, especially in humans . It has been used in clinical studies to investigate its effects on plasma GH responses in normal young adults, elderly men, and a variety of patients, including those with short stature and acromegaly .

Results or Outcomes

The studies found that GHRP has a significant effect on increasing plasma GH levels . In addition, it was found to act synergistically with GH-releasing hormone .

Protein Biology

Application Summary

“H-His-NH2.2HCl” can be used in protein biology, specifically in the field of amine-reactive crosslinker chemistry . This involves the use of chemical groups that react with primary amines (–NH2), which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Methods of Application

The compound can be used to introduce amine-reactive chemical groups into reagents for protein crosslinking and labeling . These groups include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .

Results or Outcomes

The use of “H-His-NH2.2HCl” in this application can lead to the successful crosslinking or labeling of peptides and proteins .

Acid-Base Reactions

Application Summary

“H-His-NH2.2HCl” can also be used in the study of acid-base reactions . All acid–base reactions involve two conjugate acid–base pairs, the Brønsted–Lowry acid and the base it forms after donating its proton, and the Brønsted–Lowry base and the acid it forms after accepting a proton .

Methods of Application

The compound can be used in experiments to study the properties of acids and bases, and their reactions .

Results or Outcomes

The use of “H-His-NH2.2HCl” in this application can lead to a better understanding of the properties and reactions of acids and bases .

Immunohistochemistry

Application Summary

“H-His-NH2.2HCl” can be used in the field of immunohistochemistry . This involves the use of chemical groups that react with primary amines (–NH2), which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Methods of Application

The compound can be used to introduce amine-reactive chemical groups into reagents for protein crosslinking and labeling . These groups include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .

Results or Outcomes

The use of “H-His-NH2.2HCl” in this application can lead to the successful crosslinking or labeling of peptides and proteins .

Medicine and Healthcare

Application Summary

“H-His-NH2.2HCl” can also be used in the field of medicine and healthcare . Scientific research is used to develop new drugs, medical treatments, and vaccines. It is also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical .

Methods of Application

The compound can be used in experiments to study the properties of drugs and medical treatments, and their reactions .

Results or Outcomes

The use of “H-His-NH2.2HCl” in this application can lead to a better understanding of the properties and reactions of drugs and medical treatments .

Safety And Hazards

H-His-NH2.2HCl is intended for research use only and is not advised for medicinal or household use6. For safety data, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer7.


Future Directions

The search results do not provide specific information about the future directions of H-His-NH2.2HCl. However, it’s worth noting that this compound is commercially available and used for research purposes12.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets.


properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYFJCXMZNLTO-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718533
Record name L-Histidinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-His-NH2.2HCl

CAS RN

71666-95-0
Record name L-Histidinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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